Glycerol propoxylate-B-ethoxylate

Description

Significance and Role as a Polyether Block Copolymer in Modern Chemistry

Glycerol (B35011) propoxylate-b-ethoxylate is a member of the polyether block copolymer family, synthesized through the sequential polymerization of propylene (B89431) oxide (PO) and ethylene (B1197577) oxide (EO) onto a glycerol backbone. Its significance in modern chemistry stems from its versatile nature as a non-ionic surfactant. ontosight.aicymitquimica.com The unique arrangement of hydrophobic propylene oxide blocks and hydrophilic ethylene oxide blocks allows it to be used in a wide array of applications, including as an emulsifier, stabilizer, and dispersant.

The general chemical structure consists of a central glycerol molecule to which chains of propoxylate and ethoxylate units are attached. The "b" in its name signifies a block copolymer arrangement, indicating that the propylene oxide and ethylene oxide units are present in distinct blocks. This structure is key to its function and distinguishes it from random copolymers.

Overview of Polymeric Architecture and Amphiphilic Characteristics

The defining feature of glycerol propoxylate-b-ethoxylate is its polymeric architecture, which imparts amphiphilic properties. ontosight.ai The glycerol core acts as a trifunctional initiator, allowing for the growth of three polyether chains. atamanchemicals.com The inner blocks are typically composed of propylene oxide, which are hydrophobic due to the methyl groups on the polymer chain. These are then capped with blocks of ethylene oxide, which are hydrophilic.

This distinct separation of hydrophobic and hydrophilic segments within the same molecule is the origin of its amphiphilic character. ontosight.ai This dual nature allows it to interface between substances with different polarities, such as oil and water, making it an effective surfactant. ontosight.aicymitquimica.com The properties of the copolymer, including its solubility and surface activity, can be precisely controlled by varying the lengths of the propoxylate and ethoxylate blocks. ontosight.ai

Evolution of Academic Research Perspectives on this compound Systems

Initial research on this compound and similar polyethers focused on their synthesis and fundamental surfactant properties. The synthesis typically involves an alkoxylation process where glycerol is reacted with propylene oxide and then ethylene oxide, often in the presence of a catalyst. smolecule.com

More recent research has explored the creation of more complex and well-defined architectures. For instance, living radical polymerization techniques have been investigated to achieve precise control over the molecular weight and polydispersity of the polymer chains. smolecule.com This level of control allows for the fine-tuning of the copolymer's properties for specific applications.

Furthermore, academic interest has expanded to include the use of these copolymers in advanced materials and specialized applications. Research has demonstrated their use in the production of polyurethane foams and as components in coated papers. chemicalbook.comgoogle.com There is also growing interest in their potential use in biomedical applications, such as in drug delivery systems, due to their biocompatibility and ability to form micelles that can encapsulate hydrophobic drugs. smolecule.com The study of tocopherol derivatives incorporating this compound highlights its utility in creating novel, water-soluble forms of vitamins. google.com

Data and Properties

Below are tables summarizing some of the key physical and chemical properties of this compound and related compounds.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 9082-00-2 |

| Molecular Formula | C8H22O7 (representative) |

| Molecular Weight | ~230.26 g/mol (representative) |

| Appearance | Liquid |

| Density | 1.02 g/mL at 25 °C lookchem.com |

| Vapor Pressure | <0.3 mm Hg at 20 °C lookchem.com |

| Flash Point | >230 °F lookchem.com |

| Water Solubility | <0.1 % (w/w) at 25 °C chemicalbook.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Ethylene Glycol |

| Ethylene Oxide |

| Glycerin |

| Glycerol |

| Glycerol Ethoxylate |

| This compound |

| Polyethylene (B3416737) Glycol |

| Propylene Glycol |

| Propylene Oxide |

Properties

IUPAC Name |

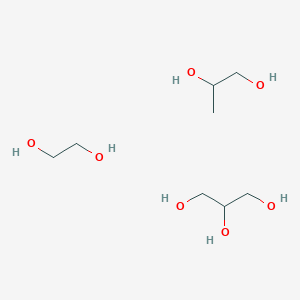

ethane-1,2-diol;propane-1,2-diol;propane-1,2,3-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3.C3H8O2.C2H6O2/c4-1-3(6)2-5;1-3(5)2-4;3-1-2-4/h3-6H,1-2H2;3-5H,2H2,1H3;3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVYTKULMKDWLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)O.C(CO)O.C(C(CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear liquid with a sweet odor; [Dow Chemical MSDS] | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane, ether with 1,2,3-propanetriol (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Polyoxyethylene (12) polyoxypropylene (66) glyceryl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21547 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9082-00-2 | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane, ether with 1,2,3-propanetriol (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane, ether with 1,2,3-propanetriol (3:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | glycerol propoxy ethoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Reaction Kinetics of Glycerol Propoxylate B Ethoxylate

Sequential Polymerization via Alkoxylation Reactions

The synthesis of glycerol (B35011) propoxylate-b-ethoxylate is achieved through a series of alkoxylation reactions, which involve the sequential addition of epoxides to the glycerol starter molecule. This method results in a block copolymer structure, where blocks of propoxylate units are followed by blocks of ethoxylate units, a configuration denoted by the "-b-" in its name. The reaction is typically conducted in industrial reactors under controlled temperature and pressure to ensure the desired polymer architecture.

The initial step in the synthesis is the propoxylation of glycerol. This reaction involves the ring-opening polymerization of propylene (B89431) oxide (PO) initiated by the hydroxyl groups of the glycerol molecule. Glycerol acts as a trifunctional initiator, allowing for the growth of three polyether chains from its core. This stage forms the hydrophobic poly(propylene oxide) (PPO) blocks of the copolymer. The reaction is typically base-catalyzed, with the catalyst activating the hydroxyl groups of the glycerol to initiate the polymerization. dicp.ac.cn The length of the PPO chains can be controlled by the stoichiometry of the reactants.

The kinetics of propylene oxide polymerization onto a glycerol-based starter have been studied to understand the reaction rates and mechanisms. acs.org The process involves the nucleophilic attack of the glyceroxide ion on the less sterically hindered carbon of the propylene oxide ring. researchgate.net

Following the completion of the propoxylation stage, ethylene (B1197577) oxide (EO) is introduced into the reactor. The polymerization then continues with the addition of ethylene oxide units to the ends of the newly formed PPO chains. This second step creates the hydrophilic poly(ethylene oxide) (PEO) blocks, completing the amphiphilic structure of the final copolymer.

This sequential addition is crucial for creating the block copolymer structure rather than a random copolymer. The process of capping a PPO polyol with ethylene oxide is a common industrial practice to introduce primary hydroxyl end-groups, which can exhibit different reactivity in subsequent applications like polyurethane formation. ebrary.net The kinetics of ethoxylation can be influenced by factors such as catalyst type and reaction conditions. researchgate.net The addition of ethylene oxide to alcohols is a well-established reaction, often requiring elevated temperatures and pressures in the presence of a catalyst. ijrcs.org

Catalytic Systems and Mechanistic Pathways in Polymerization

The polymerization of alkylene oxides onto a glycerol starter is a catalyzed process, with the choice of catalyst significantly impacting the reaction efficiency, the structure of the final product, and the distribution of oligomers.

The synthesis of glycerol propoxylate-b-ethoxylate is predominantly carried out via anionic ring-opening polymerization, typically employing alkaline catalysts such as potassium hydroxide (B78521) (KOH). researchgate.netebrary.net The general mechanism involves two main steps:

Deprotonation : The alkaline catalyst deprotonates the hydroxyl groups of the glycerol starter molecule, forming a more nucleophilic glyceroxide anion. mdpi.com

Nucleophilic Attack : The resulting alkoxy anion initiates the polymerization by attacking a carbon atom of the epoxide ring (propylene oxide or ethylene oxide), causing the ring to open and the monomer unit to be added to the growing chain. researchgate.netmdpi.com This process regenerates an alkoxide at the new chain end, which can then attack another monomer, propagating the polymer chain. acs.org

This living polymerization technique, when controlled, allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersity. smolecule.com

The choice of catalyst has a profound effect on the polymerization process. While traditional base catalysts like potassium hydroxide (KOH) are widely used, other systems have been developed to offer improved control and efficiency. ebrary.net

Potassium Hydroxide (KOH) : This is a common and effective catalyst for the polymerization of both propylene oxide and ethylene oxide. ebrary.net It facilitates the formation of block copolymers by allowing for the sequential addition of the two monomers. ebrary.net However, a side reaction during the propoxylation of secondary alcohols can lead to the formation of unsaturated monol (B1209091) species, which can limit the final molecular weight of the polymer. acs.org

Double-Metal Cyanide (DMC) Catalysts : These are highly active heterogeneous catalysts used for propylene oxide polymerization. ebrary.net They are known to produce polyols with lower levels of unsaturation compared to KOH catalysis, which is particularly advantageous when synthesizing higher molecular weight polymers. ebrary.net However, achieving the block copolymer structure of this compound with DMC catalysts can be more challenging, as they are less effective for polymerizing ethylene oxide in a block fashion after propoxylation. ebrary.net This often necessitates a two-step process where the DMC catalyst is deactivated and then a traditional catalyst like KOH is used for the ethoxylation step. ebrary.net

The table below summarizes the general influence of these two catalyst types on the polymerization process.

| Catalyst Feature | Potassium Hydroxide (KOH) | Double-Metal Cyanide (DMC) |

| Catalyst Type | Homogeneous | Heterogeneous |

| Activity | Good | Very High |

| Unsaturation Level | Higher, especially at high MW | Very Low |

| EO/PO Block Copolymerization | Effective for sequential addition | Less effective for EO blocking |

| Process Complexity | Simpler for block copolymers | More complex for EO-capped polyols |

This table presents a generalized comparison based on industrial polymerization of alkylene oxides.

The starter molecule, glycerol, plays a critical role in the polymerization process. Its trifunctional nature, possessing three hydroxyl groups, allows for the initiation of three polymer chains from a single molecule. The acidity of these hydroxyl groups is a key factor in the initiation step.

The reaction is initiated by the deprotonation of the glycerol's hydroxyl groups by the alkaline catalyst. mdpi.com The ease of this deprotonation is related to the acidity of the hydroxyl groups. Once deprotonated, the resulting glyceroxide ion acts as the initial nucleophile that attacks the first epoxide monomer. The nucleophilicity of this starter anion will influence the rate of the initial addition reaction compared to the subsequent propagation steps.

The distribution of oligomers (polymers with a relatively low degree of polymerization) can be influenced by the relative rates of initiation and propagation. If the initiation by the glyceroxide is significantly faster than the propagation steps, a more uniform growth of all three chains from the glycerol core is expected, leading to a narrower distribution of molecular weights in the final product. Conversely, differences in the reactivity of the primary versus secondary hydroxyl groups on the glycerol, and their corresponding alkoxides, can lead to variations in the initial growth of the polymer chains and a broader oligomer distribution.

Reactor Design and Process Optimization for this compound Production

The industrial synthesis of this compound, a polyether block copolymer, is achieved through the sequential alkoxylation of a glycerol starter molecule. This process, involving ring-opening polymerization with propylene oxide (PO) and then ethylene oxide (EO), is highly exothermic, necessitating precise control over reaction conditions and reactor design to ensure safety and product quality. nitechsolutions.co.uk Traditionally performed in semi-batch reactors, there is a growing shift towards continuous processes to enhance safety, productivity, and process control. nicl.itresearchgate.net

Investigation of Continuous Reactor Systems (CSTR, Tubular Reactors)

The transition from conventional semi-batch reactors to continuous systems for alkoxylation presents a significant advancement in process intensification. researchgate.netresearchgate.net Semi-batch operations have several drawbacks, including large reactor volumes which pose safety risks, low productivity due to the multiple steps involved, and potential for runaway reactions due to epoxide accumulation. nicl.itresearchgate.net Continuous reactors offer a solution to these challenges by providing better heat and mass transfer, reducing the inventory of hazardous materials, and eliminating batch-to-batch variation. nitechsolutions.co.uk

Continuous Stirred-Tank Reactors (CSTRs): CSTRs are a viable option for continuous alkoxylation. Recent process models have utilized CSTRs for their relatively low-temperature requirements compared to other continuous methods. researchgate.net For instance, a system of two CSTRs has been documented for the continuous production of glycerol-based polyols using a double metal cyanide (DMC) catalyst. researchgate.net This setup allows for controlled addition of reactants and efficient mixing, which is crucial for managing the reaction exotherm. In one patented design, a reactor with multiple stirred compartments, which can be operated in a circulation loop, allows for the installation of a heat exchanger on the circulation line, further improving heat removal. researchgate.netresearchgate.net

Tubular Reactors: Tubular reactors, including coiled reactors and falling film multipipe reactors, are particularly well-suited for the highly exothermic alkoxylation process. nicl.it Their high surface-area-to-volume ratio facilitates excellent heat transfer, which is critical for preventing thermal runaways. nitechsolutions.co.uk

Key advantages of tubular reactors in this context include:

Enhanced Safety: They operate with a much smaller volume of reactants at any given time, significantly reducing the risk associated with the highly reactive and explosive epoxides. nitechsolutions.co.uk

Improved Heat and Mass Transfer: The design maximizes heat removal capacity, allowing for faster reaction rates. nitechsolutions.co.uknicl.it

Process Control: They offer the ability to add reactants at different points along the reactor length, providing better temperature control and minimizing side reactions. nitechsolutions.co.ukgoogle.com

High Throughput: Despite their smaller volumes, they can achieve high throughput rates and productivity. nitechsolutions.co.uknicl.it

A German patent describes a continuous process using a tubular reactor designed as a plate heat exchanger or a tube bundle heat exchanger, where small quantities of alkylene oxide are fed at several points to prevent the local formation of a gas phase. google.com Similarly, a falling film multipipe reactor has demonstrated a product throughput of 250 kg/h with a residence time of about 160 seconds, achieving a productivity of 22,000 kg/(h ·m³). nicl.it

| Reactor Type | Substrate (Epoxide) | Catalyst | Temperature (°C) | Residence Time (s) | Productivity (kg/(h·m³)) | Source |

|---|---|---|---|---|---|---|

| Falling Film Multipipe | n-Nonyl phenol (B47542) (EO) | NaOH | 220 | 160 | 22,000 | nicl.it |

| Stirred Compartments | Polyoxypropylenetriol (PO) | DMC | 120 | 15,000 | 324 | researchgate.net |

| Two CSTRs | Nonylphenol ethoxylate (EO) | DMC | 130 | 13,320 | 195 | researchgate.net |

| Two CSTRs | Glycerol (EO/PO) | DMC | 140 | - | 653 | researchgate.net |

Kinetic Modeling of Alkoxylation Processes

Developing accurate kinetic models is essential for reactor design, process optimization, and safety analysis of glycerol alkoxylation. The complexity of the reaction network—involving a trifunctional initiator (glycerol) and two different monomers (PO and EO)—makes deterministic modeling challenging, as it would require solving thousands of differential and algebraic equations. acs.org

Stochastic models, such as the Monte Carlo (MC) method, have emerged as a highly efficient alternative for simulating the polymerization of EO and PO. acs.org The MC approach is particularly advantageous for complex copolymerizations, providing detailed information on:

Time evolution of the alkoxide/substrate molar ratio.

Molecular weight distribution.

Microstructure of the polymer chains, including sequence length distribution. acs.org

The fundamental reactions in the base-catalyzed alkoxylation of glycerol involve the deprotonation of glycerol's hydroxyl groups to form glyceroxide anions. These anions then act as nucleophiles, attacking the epoxide monomers in a ring-opening polymerization mechanism. Kinetic models for similar systems, like the KOH-catalyzed ethoxylation and propoxylation of ethylene glycol, have been developed. researchgate.net These models account for the different reactivities of primary and secondary hydroxyl groups, which is also relevant for the propoxylation of glycerol. researchgate.net

For related processes like glycerol hydrogenolysis, kinetic studies have employed Langmuir-Hinshelwood and Eley-Rideal type models to describe the reaction rates and surface interactions on the catalyst. iastate.edumdpi.com While the specific reaction is different, the modeling approach of considering adsorption, surface reaction, and desorption steps is a common framework in heterogeneous catalysis that can inform the development of models for glycerol alkoxylation over solid catalysts. dntb.gov.uamdpi.com

| Reaction | Modeling Approach | Key Findings / Model Description | Source |

|---|---|---|---|

| Glycerol EO/PO Copolymerization | Monte Carlo (MC) Stochastic Model | Efficiently simulates complex copolymerization, predicting molecular weight distribution and polymer microstructure. | acs.org |

| Ethylene Glycol Ethoxylation/Propoxylation | Mechanistic Kinetic Model | Accounts for different reactivities of primary and secondary hydroxyl groups. | researchgate.net |

| Glycerol Hydrogenolysis | Langmuir-Hinshelwood Model | Describes reaction rates based on competitive adsorption of reactants and products on the catalyst surface. | iastate.edumdpi.com |

| Glycerol Autothermal Reforming | Eley-Rideal & LHHW Models | Describes the reaction rate with the surface reaction as the rate-determining step. | mdpi.com |

Control of Reaction Conditions (Temperature, Pressure, Residence Time) for Optimized Polymerization

Precise control of reaction conditions is paramount in the synthesis of this compound to manage the highly exothermic nature of the reaction and to tailor the final properties of the block copolymer.

Temperature: Temperature is a critical parameter that influences both the reaction rate and the selectivity. Alkoxylation reactions are typically conducted at elevated temperatures, generally between 90°C and 200°C. google.com For glycerol polymerization, studies have shown that temperature significantly affects glycerol conversion and product selectivity. For example, using a Ca-MgAl mixed metal oxide catalyst, glycerol conversion increased from 5% at 200°C to 86% at 230°C. mdpi.com However, higher temperatures can also lead to a decrease in the selectivity of desired oligomers due to the formation of higher polyglycerols or cyclic byproducts. mdpi.com In continuous reactors, efficient heat removal allows for operation at optimal temperatures without risking thermal runaway. nitechsolutions.co.uk

Pressure: The reaction is carried out under high pressure, typically ranging from 2 to 20 bar, to keep the volatile propylene oxide and ethylene oxide in the liquid phase where the reaction occurs. google.com Maintaining constant pressure is crucial for stable reactor operation and consistent reaction rates. The reactor is depressurized after the reaction is complete to remove any unreacted epoxides. google.com

Residence Time: In continuous reactor systems, residence time is a key variable that determines the extent of reaction and, consequently, the final molecular weight and degree of alkoxylation of the polymer. By carefully controlling the flow rates of the reactants and the reactor volume, the residence time can be adjusted to achieve the desired polymer chain length. Shorter residence times are a significant advantage of continuous systems like falling film reactors, where high throughput can be achieved in seconds, compared to the hours typically required for batch processes. nicl.itgoogle.com The desired degree of alkoxylation is ultimately set by the molar ratio of the glycerol starter to the alkylene oxides fed to the reactor. google.com Studies on glycerol polymerization have shown that reaction time affects conversion and selectivity; for instance, with a DMSO/KOH system, an optimal time was found before depolymerization began to occur. ugm.ac.id

| Parameter | Typical Range / Value | Effect on Process/Product | Source |

|---|---|---|---|

| Temperature | 90 - 200 °C | Increases reaction rate and conversion; affects selectivity and can lead to side reactions at higher values. | google.commdpi.com |

| Pressure | 2 - 20 bar | Maintains epoxides in the liquid phase for reaction. | google.com |

| Catalyst | KOH, NaOH, DMC, Mixed Oxides | Initiates polymerization and influences reaction kinetics. DMC catalysts are noted for producing polymers with narrower molecular weight distributions. | researchgate.netmdpi.com |

| Residence Time | Seconds to Hours | Determines the degree of polymerization and molecular weight. Significantly shorter in continuous systems. | nicl.itgoogle.com |

Comprehensive Spectroscopic and Chromatographic Characterization of Glycerol Propoxylate B Ethoxylate Architectures

Analysis of Molecular Weight Distributions and Polydispersity Indices

The performance and application of glycerol (B35011) propoxylate-b-ethoxylate are intrinsically linked to its molecular weight and the breadth of its distribution. Gel permeation chromatography stands as a primary tool for quantifying these critical parameters.

Gel Permeation Chromatography (GPC) for Average Molecular Weight and Polydispersity Index Determination

Gel permeation chromatography (GPC), also known as size exclusion chromatography (SEC), is an indispensable technique for determining the average molecular weight and polydispersity index (PDI) of glycerol propoxylate-b-ethoxylate. This method separates molecules based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules, allowing for the determination of the molecular weight distribution.

The number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) are key parameters obtained from GPC analysis. Mn represents the total weight of the polymer divided by the total number of molecules, while Mw is more sensitive to the presence of high molecular weight species. The PDI provides a measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a monodisperse sample where all molecules have the same chain length. For commercial this compound, PDI values are often greater than 1.2, reflecting the statistical nature of the polymerization process. The choice of calibration standards and solvent system is critical for obtaining accurate molecular weight data.

Table 1: Representative GPC Data for this compound Samples

| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| GPE-1 | ~4,000 | - | >1.2 |

| GPE-2 | ~5,200 | - | >1.2 |

| GPE-3 | ~5,300 | - | >1.2 |

Note: This table presents illustrative data based on typical findings for commercial samples. Actual values can vary depending on the specific synthesis conditions.

Structural Elucidation and Compositional Analysis

Beyond molecular weight, a detailed understanding of the polymer's structure, including the ratio of monomer units and the nature of the end-groups, is crucial. Nuclear magnetic resonance spectroscopy and mass spectrometry are powerful techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Ethylene (B1197577) Oxide/Propylene (B89431) Oxide Ratio and End-Group Functionality Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the nuclei within the polymer chains. researchgate.netscconline.org

By integrating the signals corresponding to the methyl protons of the propylene oxide units (typically around 1.1-1.2 ppm) and the methylene (B1212753) protons of the ethylene oxide units (around 3.4-3.9 ppm), the molar ratio of EO to PO can be accurately determined. scconline.org This ratio is a critical parameter that dictates the hydrophilic-lipophilic balance (HLB) of the surfactant and, consequently, its application properties.

Furthermore, ¹³C NMR, often in conjunction with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), can distinguish between primary and secondary hydroxyl end-groups. scconline.org This information is valuable for understanding the reactivity of the polymer in subsequent chemical modifications. The glycerol initiator moiety can also be identified and quantified, providing a complete structural picture. researchgate.net

Table 2: Typical ¹H NMR Chemical Shifts for this compound

| Functional Group | Chemical Shift (ppm) |

| PO Methyl Protons (CH₃) | ~1.1 - 1.2 |

| EO Methylene Protons (-CH₂-CH₂-O-) | ~3.6 |

| PO Methine and Methylene Protons (-CH(CH₃)-CH₂-O-) | ~3.4 - 3.9 |

Note: Chemical shifts are approximate and can vary based on the solvent and specific polymer structure.

Mass Spectrometry Techniques for Oligomer Resolution and Side Product Identification

Mass spectrometry (MS) offers unparalleled sensitivity and resolution for analyzing the complex mixture of oligomers present in this compound and for identifying potential side products formed during polymerization.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly well-suited for the analysis of polymers. nih.govnih.gov This soft ionization technique allows for the generation of intact, singly charged molecular ions of the various oligomers, minimizing fragmentation. nih.gov The resulting spectrum displays a series of peaks, each corresponding to a specific oligomer, separated by the mass of the repeating monomer units (44 Da for EO and 58 Da for PO). This allows for the direct visualization of the oligomer distribution and can be used to calculate average molecular weights. nih.gov

MALDI-TOF MS is also highly effective in identifying low-level side products, such as cyclic ethers or polymers initiated by impurities, which may not be detectable by other methods. The high resolution of TOF analyzers enables the differentiation of species with very similar masses.

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC) or electrospray ionization (ESI), provides extremely accurate mass measurements. This precision allows for the determination of the elemental composition of individual oligomers and any detected side products. ESI is a soft ionization technique that can produce multiply charged ions, extending the mass range of the analysis. researchgate.net

By comparing the experimentally measured exact mass to the theoretical mass, the chemical formula of a given species can be confidently assigned. This level of detail is invaluable for confirming the expected polymer structure and for unambiguously identifying unexpected byproducts that could impact the material's properties and performance.

Advanced Separation Techniques for Complex Polyether Polyol Characterization

The complete characterization of this compound and similar polyether polyols is often challenging due to simultaneous heterogeneities in chemical composition, molecular weight, and functionality. nih.govvu.nl One-dimensional analytical techniques often fall short in providing the necessary resolution to fully elucidate these complexities. nih.govvu.nl Therefore, more advanced, multi-dimensional separation strategies are employed.

Comprehensive Two-Dimensional Liquid Chromatography (LC × LC) for Resolving Chemical Compositional Heterogeneities

For the analysis of copolymers such as this compound, a common LC × LC setup involves coupling hydrophilic interaction chromatography (HILIC) in the first dimension with reversed-phase liquid chromatography (RPLC) in the second dimension. nih.govvu.nl

First Dimension (HILIC): Separation is primarily governed by the degree of ethoxylation (the number of hydrophilic ethylene oxide units). nih.govvu.nl

Second Dimension (RPLC): Separation is based on the degree of propoxylation (the number of more hydrophobic propylene oxide units). nih.govvu.nl

This orthogonal approach allows for the detailed visualization of the chemical composition distribution within the polymer mixture. The resulting two-dimensional chromatogram provides a comprehensive map of the sample, where different oligomeric species are separated based on both their EO and PO content.

Below is a representative data table illustrating the type of separation that can be achieved with LC x LC for a hypothetical this compound sample.

| First Dimension Retention Time (min) - HILIC | Second Dimension Retention Time (min) - RPLC | Predominant Species (EO units, PO units) |

| 5.2 | 8.1 | (EO)₅(PO)₃ |

| 5.2 | 9.5 | (EO)₅(PO)₄ |

| 6.8 | 8.3 | (EO)₆(PO)₃ |

| 6.8 | 9.7 | (EO)₆(PO)₄ |

| 8.4 | 8.5 | (EO)₇(PO)₃ |

| 8.4 | 9.9 | (EO)₇(PO)₄ |

Hyphenated Techniques (LC-MS/MS) for Positional Isomer Differentiation

The synthesis of this compound can lead to the formation of positional isomers, where the arrangement of the propoxy and ethoxy chains on the glycerol backbone can vary. Differentiating these isomers is crucial as they can influence the final properties of the polymer. While chromatographic techniques alone may not always resolve these isomers, the hyphenation of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a powerful tool for their differentiation. nih.govnih.gov

In an LC-MS/MS analysis, the components separated by the LC system are introduced into the mass spectrometer. Through controlled fragmentation (tandem MS or MS/MS), specific fragment ions are generated that are characteristic of the original molecule's structure. nih.govvu.nl The fragmentation patterns of positional isomers often exhibit subtle but significant differences, allowing for their distinction. msu.edunih.gov For instance, the position of the ether linkages on the glycerol backbone can influence which bonds are more likely to break, leading to a unique mass spectrum for each isomer.

Research on similar complex molecules, such as glycerophospholipids, has demonstrated that even minor chromatographic retention time shifts, when combined with major differences in the relative abundances of fragment ions in MS/MS spectra, can enable the quantification of regioisomers. nih.gov This approach can be applied to differentiate isomers of this compound, providing detailed structural information that is otherwise difficult to obtain. researchgate.netrsc.org

The following table outlines a hypothetical scenario for differentiating two positional isomers of a this compound oligomer using LC-MS/MS.

| Isomer | LC Retention Time (min) | Precursor Ion (m/z) | Key Fragment Ion 1 (m/z) | Key Fragment Ion 2 (m/z) | Relative Abundance Ratio (Frag 1 / Frag 2) |

| Isomer A (1,2-disubstituted) | 12.5 | 550.4 | 350.2 | 200.2 | 2.3 |

| Isomer B (1,3-disubstituted) | 12.8 | 550.4 | 380.2 | 170.2 | 0.8 |

Gas Chromatography (GC) for Homolog Distribution Analysis

Gas chromatography (GC) is another valuable technique for the characterization of polyether polyols, particularly for analyzing the distribution of homologs (molecules differing by the number of repeating monomer units). researchgate.net However, the high boiling points and viscosity of polymers like this compound, which increase with the number of EO and PO units, make their direct analysis by GC challenging. researchgate.net

To overcome this limitation, a derivatization step is often employed. researchgate.net The hydroxyl end-groups of the polyether chains are reacted with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form more volatile trimethylsilyl (B98337) (TMS) ethers. researchgate.net These derivatized compounds have lower boiling points and improved chromatographic properties, allowing them to be analyzed by GC. researchgate.netnih.gov

The GC analysis of the derivatized this compound provides a chromatogram where each peak corresponds to a specific homolog. By integrating the peak areas, the relative abundance of each homolog can be determined, giving a detailed picture of the molecular weight distribution. psu.edu This method is sensitive and can be used for quantitative analysis. nih.gov

A typical GC analysis would yield data that can be tabulated as follows to show the homolog distribution.

| Peak No. | Retention Time (min) | Corresponding Homolog (Total EO+PO units) | Relative Area (%) |

| 1 | 15.3 | 6 | 5.2 |

| 2 | 16.8 | 7 | 15.8 |

| 3 | 18.2 | 8 | 30.1 |

| 4 | 19.5 | 9 | 28.5 |

| 5 | 20.7 | 10 | 14.7 |

| 6 | 21.8 | 11 | 5.7 |

Structure Performance Relationships in Glycerol Propoxylate B Ethoxylate Systems

Hydrophilic-Lipophilic Balance (HLB) Regulation by Ethylene (B1197577) Oxide/Propylene (B89431) Oxide Ratios

The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter that determines the surfactant's affinity for water or oil, and thus its suitability for various applications like emulsification, dispersion, and solubilization. In glycerol (B35011) propoxylate-b-ethoxylate systems, the HLB is directly governed by the relative proportions of the hydrophilic ethylene oxide (EO) units and the lipophilic (hydrophobic) propylene oxide (PO) units.

The amphiphilic nature of the copolymer is tunable by adjusting the EO/PO ratio during synthesis. cymitquimica.com This flexibility allows for the creation of surfactants with a wide spectrum of HLB values, tailored for specific functions.

High EO Content: Increasing the percentage of ethylene oxide in the polymer chain enhances its hydrophilic character. This results in surfactants with higher water solubility, making them effective as emulsifiers for polar compounds and stabilizers in aqueous solutions.

High PO Content: Conversely, a higher proportion of propylene oxide increases the lipophilic nature of the molecule. This improves its solubility in nonpolar substances and enhances its compatibility with oils and lipids.

This ability to systematically regulate the HLB by manipulating the EO/PO ratio is fundamental to the widespread use of these copolymers in industries ranging from coatings to personal care products. guidechem.comcymitquimica.com

Influence of Block Copolymer Architecture on Surfactant Performance

This specific tri-functional structure, with three hydrophilic groups, influences its behavior at interfaces. pcc.eu The arrangement of the blocks—typically with the more hydrophobic PO block closer to the glycerol core and the hydrophilic EO block on the exterior—is crucial. This architecture provides enhanced emulsification and solubilization capabilities compared to simpler linear copolymers. smolecule.com The flexibility of the copolymer structure allows for modifications that can enhance the stability and performance of formulations by improving texture and moisture retention. cymitquimica.com Furthermore, the block arrangement can be designed to create surfactants that respond to external stimuli, such as pH or temperature.

Impact of Molecular Weight and End-Group Functionality on Solution Behavior

The total molecular weight and the nature of the end-groups of the polymer chains significantly affect the solution behavior of glycerol propoxylate-b-ethoxylate. These surfactants are available in various grades with different average molecular weights (Mn). For instance, specific products exist with average molar masses of approximately 3800 g/mol and 5300 g/mol . pcc.eusigmaaldrich.com

The molecular weight influences several physical and performance properties:

Viscosity: Generally, higher molecular weight polymers will result in higher viscosity solutions.

Cloud Point: The cloud point, a critical temperature for non-ionic surfactants above which they become insoluble, is influenced by both molecular weight and the EO/PO ratio.

Foaming Properties: Some grades are designed to be low-foaming or anti-foaming agents, a property that can be dependent on the molecular weight and structure. pcc.eu

The "functionality" of the polymer refers to the average number of reactive end-groups per molecule. Since the polymer is initiated from glycerol (a triol), the theoretical maximum functionality is three. However, in practice, the average functionality may be slightly lower, such as 2.5, due to statistical variations during polymerization. sigmaaldrich.com These terminal hydroxyl groups are reactive sites that can be further modified, for example, by reacting them with fatty acids, to create new derivative surfactants with altered properties. pcc.eu

Table 1: Properties of this compound Examples

| Property | Example 1 | Example 2 |

|---|---|---|

| Average Molecular Weight (g/mol) | ~3800 pcc.eu | ~5300 sigmaaldrich.com |

| Physical Form | Clear, colorless liquid pcc.eu | Liquid sigmaaldrich.com |

| Density (at 25 °C) | Not specified | 1.013 g/mL sigmaaldrich.com |

| Functionality | Tri-functional structure pcc.eu | ~2.5 sigmaaldrich.com |

| Key Feature | Good anti-foaming properties pcc.eu | Contains BHT as an inhibitor sigmaaldrich.com |

Effects of Ethylene Oxide and Propylene Oxide Content on Water Solubility and Lipid Compatibility

The relative content of ethylene oxide and propylene oxide is the primary determinant of the solubility characteristics of this compound. This balance dictates its compatibility with both aqueous and lipid-based systems, making it a versatile emulsifier and solubilizing agent. guidechem.com

Water Solubility: The ethylene oxide segments contain ether linkages that can form hydrogen bonds with water molecules, rendering this part of the polymer hydrophilic. A higher EO content leads to greater water solubility. Some grades are described as being miscible with water. echemi.com However, the solubility is not always straightforward; for example, some products exhibit reduced water solubility at low concentrations and temperatures, and become turbid at a specific cloud point. pcc.eu

Lipid Compatibility: The propylene oxide blocks, with their additional methyl groups, are hydrophobic and are responsible for the polymer's affinity for nonpolar substances like oils and lipids. Increasing the PO content enhances compatibility with these nonpolar substrates, making the surfactant more effective in oil-in-water emulsions or for dispersing hydrophobic particles in aqueous media. cymitquimica.com

The ability to precisely control the EO and PO content allows for the synthesis of a wide range of surfactants, from highly water-soluble to more oil-soluble variants, to meet diverse formulation requirements. cymitquimica.com

Table 2: Influence of EO/PO Content on Surfactant Properties

| Parameter | Effect of High EO Content | Effect of High PO Content |

|---|---|---|

| Hydrophilicity | Increased | Decreased |

| Lipophilicity | Decreased | Increased |

| Water Solubility | Enhanced | Reduced |

| Lipid Compatibility | Reduced | Improved |

| Primary Application | Emulsifying polar compounds | Compatibility with nonpolar substrates |

Chemical Transformations and Functionalization Strategies of Glycerol Propoxylate B Ethoxylate

Post-Polymerization Modification Reactions

Once the primary polymerization of glycerol (B35011) with propylene (B89431) and ethylene (B1197577) oxides is complete, the resulting polyether can undergo further chemical changes. These modifications are designed to alter the chemical nature of the polymer backbone and its terminal groups.

The hydroxyl groups of glycerol propoxylate-b-ethoxylate can be chemically altered through oxidation and reduction reactions. Oxidation can lead to the formation of carbonyl compounds, such as aldehydes or ketones. Conversely, these carbonyl groups can be converted back to hydroxyl groups through reduction pathways.

| Reaction Type | Description | Common Reagents | Resulting Products |

| Oxidation | Converts hydroxyl groups to carbonyl groups. | Potassium permanganate, Hydrogen peroxide. | Aldehydes, Ketones. |

| Reduction | Converts carbonyl groups back to hydroxyl groups. | Sodium borohydride, Lithium aluminum hydride. | Alcohols. |

Substitution reactions are employed to replace the terminal hydroxyl groups with other functional moieties, leading to a wide array of derivatives with tailored properties. This derivatization can significantly alter the solubility, reactivity, and application scope of the polymer.

| Reaction Type | Description | Common Reagents |

| Substitution | Replacement of functional groups with other groups. | Alkyl halides, Acids. |

Terminal Group Functionalization for Enhanced Applications

The terminal hydroxyl groups of the polyether chains are primary sites for functionalization to enhance the molecule's performance in specific applications.

"Capping" or "end blocking" is a key strategy to modify the properties of glycerol ethoxylates, such as reducing foaming. googleapis.comjustia.comjustia.com This involves reacting the terminal hydroxyl groups with small hydrophobic molecules like alkylene oxides. googleapis.comjustia.comjustia.com Propylene oxide and butylene oxide are commonly used for this purpose. googleapis.comjustia.com This modification can also involve the use of reactants like thionyl chloride to convert hydroxyl groups to chloride groups. googleapis.comjustia.com

| Capping Agent | Purpose | Example Reactants |

| Alkylene Oxides | To reduce foaming by introducing a hydrophobic cap. googleapis.comjustia.comjustia.com | Propylene oxide, Butylene oxide. googleapis.comjustia.com |

| Other Reagents | To convert terminal hydroxyl groups to other functionalities. googleapis.comjustia.com | Benzyl chloride, Short chain fatty acids, Alcohols, Alkyl halides (1-5 carbons), Thionyl chloride. googleapis.comjustia.comjustia.com |

Esterification of Propoxylated Glycerin with Fatty Acids

A significant modification of propoxylated glycerin involves esterification with fatty acids. This process creates esterified propoxylated glycerin, a compound with applications such as a fat substitute in food products. google.com The reaction is typically a direct esterification carried out with an excess of fatty acids, which can also act as a catalyst. google.comfda.gov

The manufacturing process involves several key steps to ensure a high-purity product. google.com It starts with the esterification of propoxylated glycerin with a stoichiometric excess of fatty acids to achieve a high degree of conversion. google.com This is followed by bleaching, filtering, deacidification/deodorization, and treatment with activated carbon. google.com The fatty acids used can be saturated or unsaturated and may be derived from natural edible fats and oils. fda.gov

| Process Step | Description | Key Parameters |

| Esterification | Propoxylated glycerin is reacted with an excess of one or more fatty acids. google.com | Temperature and time effective to achieve at least 95% esterification. google.com A molar excess of fatty acid (e.g., 0.5% to 40%) is used. google.com |

| Bleaching | The reaction mixture is treated with bleaching clay to reduce color. google.com | Carried out at temperatures of 80°C to 120°C for 10 to 60 minutes, potentially under vacuum. google.com |

| Filtration | The bleaching clay is removed from the mixture. google.com | - |

| Deacidification/Deodorization | Unreacted fatty acids and volatile compounds are removed. fda.gov | Typically achieved through steam stripping under vacuum. fda.gov |

| Carbon Treatment | The product is treated with activated carbon for further purification. google.com | - |

Self Assembly, Colloidal Behavior, and Interfacial Phenomena of Glycerol Propoxylate B Ethoxylate

Micellization Thermodynamics and Kinetics in Aqueous and Mixed Solvent Systems

The self-assembly of Glycerol (B35011) propoxylate-B-ethoxylate and similar alkyl-propoxy-ethoxylate surfactants is a thermodynamically driven process significantly influenced by the surrounding solvent environment. The formation of micelles, or aggregates of surfactant molecules, is a key characteristic of their behavior in solution.

Critical Micelle Concentration (CMC) Studies

The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant molecules begin to form micelles. For Glycerol propoxylate-B-ethoxylate, the CMC is influenced by factors such as the composition of the solvent. nih.gov

In aqueous solutions, the introduction of polar organic co-solvents like glycerol, ethanol (B145695), and isopropanol (B130326) leads to an increase in the CMC. nih.gov This is because these co-solvents decrease the cohesive forces within the solvent mixture, thereby increasing the solubility of the individual surfactant molecules and making micelle formation less favorable. nih.gov For instance, research on similar alkyl-propoxy-ethoxylate surfactants has shown this trend consistently. nih.gov

The method of determination can also influence the measured CMC value. For example, studies on glycerol monostearate (GMS), a related surfactant, have shown different CMC values when determined by conductivity versus UV-Visible spectroscopy. walshmedicalmedia.comresearchgate.net Temperature also plays a role; for GMS, the CMC initially decreases with increasing temperature and then shows a slight increase. walshmedicalmedia.comresearchgate.net

| Surfactant System | Co-solvent | Effect on CMC | Reference |

| Alkyl-propoxy-ethoxylate | Glycerol | Increase | nih.gov |

| Alkyl-propoxy-ethoxylate | Ethanol | Increase | nih.gov |

| Alkyl-propoxy-ethoxylate | Isopropanol | Increase | nih.gov |

| Glycerol Monostearate | - | Temperature Dependent | walshmedicalmedia.comresearchgate.net |

Quantification of Solvent Effects on Micellization Free Energy Contributions

The thermodynamics of micellization can be described by the Gibbs free energy of micellization (ΔG°mic). A negative ΔG°mic indicates a spontaneous process. The addition of co-solvents affects this thermodynamic parameter.

The contribution of co-solvents like glycerol, ethanol, and isopropanol to the free energy of micellization is positive, indicating that they make the process less spontaneous. nih.govresearchgate.net This is attributed to the increased solubility of the surfactant in the mixed solvent system. nih.gov Interestingly, the data for different mixed solvents tend to align when plotted against a function of the solubility parameters of the surfactant's alkyl chains and the mixed solvents. nih.govresearchgate.net

For glycerol monostearate, the Gibbs free energy of micellization was found to decrease as temperature increases, while the entropy change was positive across the tested temperature range. walshmedicalmedia.comresearchgate.net The large enthalpy change observed in the micellization of GMS suggests that the attractive interactions between the hydrophobic chains are counteracted by strong interactions between the oxyethylene chains and water molecules. walshmedicalmedia.comresearchgate.net

Microenvironment Analysis in Micellar Solutions

The interior of a micelle creates a unique microenvironment that differs significantly from the bulk solvent. Spectroscopic techniques are invaluable for probing these localized regions.

Spectroscopic Probes for Local Polarity and Water Penetration in Aggregates

Fluorescence spectroscopy, utilizing probes like pyrene (B120774), is a powerful tool for investigating the microenvironment within micelles. The ratio of the first and third vibronic peaks (I₁/I₃) in the pyrene fluorescence emission spectrum is sensitive to the polarity of the probe's immediate surroundings.

Studies on alkyl-propoxy-ethoxylate surfactants have used pyrene fluorescence to assess the microenvironment within their micelles. nih.gov These studies suggest that the local environment in these micellar solutions is primarily influenced by the concentration of the co-solvent, rather than the degree of ethoxylation of the surfactant. nih.gov This indicates that the co-solvent molecules penetrate the micellar structure, altering its internal polarity. The poly(propylene oxide) portion of these surfactants behaves in a hydrophilic manner, although this hydrophilicity is reduced in an ethanol-water mixture compared to pure water. nih.gov

Micellar Structure and Morphology Characterization

Understanding the size, shape, and internal structure of micelles is crucial for comprehending their functional properties. Small-angle X-ray scattering is a key technique for this purpose.

Small-Angle X-ray Scattering (SAXS) for Aggregate Structure Determination

For alkyl-propoxy-ethoxylate surfactants in both water and ethanol-water solutions, SAXS data have been consistent with the formation of oblate ellipsoid micelles. nih.gov The addition of 20% ethanol to the aqueous solution was found to cause a 10-15% decrease in the long axis of these micelles, indicating a change in their shape and size due to the presence of the co-solvent. nih.gov

| Property | Method | Finding | Reference |

| Micelle Shape | SAXS | Oblate Ellipsoid | nih.gov |

| Effect of Ethanol (20%) | SAXS | 10-15% decrease in long axis | nih.gov |

Rheological Properties of this compound Solutions and Gels

The rheological behavior of this compound, a complex block copolymer, is a critical aspect of its functionality in various applications, influencing properties from flow characteristics in processing to the mechanical stability of final formulations. This section delves into the viscoelastic properties of this polymer, particularly in non-aqueous polar environments.

Viscoelasticity Studies in Non-Aqueous Polar Media

Detailed experimental studies focusing specifically on the viscoelastic properties of neat this compound or its solutions in non-aqueous polar solvents are not extensively available in publicly accessible literature. However, the viscoelastic behavior of this tri-functional block copolymer can be inferred from research on similar polyether polyols and propylene (B89431) oxide-ethylene oxide (PO-EO) block copolymers. These studies provide a foundational understanding of how molecular structure, temperature, and solvent interactions likely influence the rheological profile of this compound.

For block copolymers like this compound, the arrangement and ratio of the hydrophobic poly(propylene oxide) (PPO) blocks and the hydrophilic poly(ethylene oxide) (PEO) blocks are crucial. In non-aqueous polar solvents, the solvent quality for each block will determine the polymer's conformation and, consequently, its contribution to the solution's viscoelasticity. For instance, in a solvent that is favorable for the PEO blocks but less so for the PPO blocks, micellar structures or other aggregates may form, leading to complex viscoelastic responses.

Studies on the rheology of wormlike micelles formed by other surfactants in glycerol, a non-aqueous polar solvent, reveal complex viscoelastic behavior, including double-crossovers of the storage modulus (G') and loss modulus (G''). umd.edu While this system is different from a pure solution of this compound, it highlights the potential for intricate rheological profiles in polar, non-aqueous environments.

In the context of hybrid materials, the incorporation of this compound into a sol-gel system demonstrated clear viscoelastic transitions. The process began with a viscosity plateau, followed by rapid gelation with a significant increase in viscosity, and culminated in the formation of a viscoelastic solid. smolecule.com This, however, reflects the properties of the composite material rather than the polymer solution alone.

The following table summarizes the expected qualitative trends in the viscoelastic properties of this compound in non-aqueous polar media based on findings for related polyether polyols.

| Property | Influencing Factor | Expected Effect on Viscoelasticity |

| Viscosity | Increasing Molecular Weight | Increase in viscosity; increased sensitivity to shear rate. researchgate.net |

| Viscosity | Increasing Temperature | Decrease in viscosity; sensitivity is less pronounced for higher molecular weights. researchgate.net |

| Elasticity | Increasing Molecular Weight | Lower stability in elasticity. researchgate.net |

| Viscoelastic Moduli (G', G'') | Gel Formation | Significant increase in both storage (G') and loss (G'') moduli, with G' eventually dominating in a solid-like gel. smolecule.com |

It is important to note that without direct experimental data for this compound in specific non-aqueous polar solvents, these remain informed inferences. Further research is required to fully characterize the viscoelasticity of this specific compound under these conditions.

Advanced Research Applications of Glycerol Propoxylate B Ethoxylate

Role in Polymer Science and Materials Engineering

The trifunctional nature of the glycerol (B35011) initiator and the customizable lengths of the polyether blocks make glycerol propoxylate-b-ethoxylate a key building block in the synthesis of complex polymers. Its application as a polyol precursor is particularly prominent in the field of polyurethanes.

This compound serves as a multifunctional polyol in the synthesis of polyurethanes (PUs). marketresearchintellect.comresearchgate.net In this role, it reacts with polyisocyanates to form the polyurethane network. As a tri-functional alcohol, it acts as a cross-linker, creating a three-dimensional polymer structure. researchgate.net The properties of the resulting polyurethane material can be precisely tailored by altering the structure of the polyol precursor.

Research has shown that the incorporation of glycerol-based polyols significantly influences the final characteristics of polyurethane materials. For instance, in the production of rigid polyurethane-polyisocyanurate foams, partially substituting petrochemical polyols with a bio-based polyol derived from crude glycerol can lead to enhanced mechanical performance. mostwiedzy.plresearchgate.net Studies have demonstrated that such a substitution can increase the compressive strength by over 90% compared to a reference foam. mostwiedzy.pl Furthermore, the use of a glycerol-based polyol can positively impact the cellular structure of the foam, reducing the average cell size and increasing the closed-cell content, which results in improved insulation properties, as indicated by a lower thermal conductivity coefficient. mostwiedzy.plresearchgate.net

The mechanical properties of polyurethane elastomers are also heavily dependent on the characteristics of the polyol and the ratio of reactants. The flexibility, durability, and impact resistance of these materials are a function of the soft and hard segments of the polymer chain. nih.gov this compound, with its polyether chains, forms the soft segment, imparting flexibility. Research exploring the relationship between the polyol structure and polyurethane properties provides valuable data for material design. mdpi.commdpi.commdpi.com

Table 1: Influence of Glycerol-Based Polyol on Rigid Polyurethane Foam Properties An illustrative table based on findings from research on glycerol-based polyols.

| Property | Reference PU Foam (0% Bio-polyol) | Modified PU Foam (with Glycerol-based Bio-polyol) | Percentage Change | Citation |

| Compressive Strength | Standard Value | >90% Increase | >+90% | mostwiedzy.plresearchgate.net |

| Average Cell Size | 372 µm | 275 µm | -26% | mostwiedzy.plresearchgate.net |

| Closed Cell Content | 94.0% | 95.7% | +1.8% | mostwiedzy.plresearchgate.net |

| Thermal Conductivity | ~23.4 mW/(m·K) | ~21.8 mW/(m·K) | ~-7% | mostwiedzy.plresearchgate.net |

The accumulation of biological matter on surfaces, known as biofouling, is a significant issue in marine and medical applications. sigmaaldrich.com Research has focused on creating surfaces that can resist this process. A prominent strategy involves grafting hydrophilic polymers, particularly polyethylene (B3416737) glycol (PEG), onto a surface. sigmaaldrich.commdpi.com The ethoxylate blocks in this compound are essentially PEG chains.

The antifouling mechanism of PEG-containing surfaces stems from their ability to form a tightly bound hydration layer in aqueous environments. mdpi.comnih.govresearchgate.net Water molecules form hydrogen bonds with the ether oxygen atoms along the PEG chains, creating a physical and energetic barrier that repels the adsorption of proteins. mdpi.comresearchgate.net Since protein adsorption is the critical first step in the biofouling cascade, preventing it effectively inhibits the subsequent attachment of larger biological entities like bacteria and marine organisms. mdpi.com

By incorporating this compound into a polyurethane matrix, it is possible to create a surface with inherent antifouling properties. The hydrophilic ethoxylate chains would orient towards the surface in an aqueous environment, establishing the crucial hydration layer. Research on poly(ethylene glycol)-segmented polyurethane coatings has confirmed that the introduction of PEG into the polyurethane soft segment enhances the antifouling ability of the material. mdpi.comnih.govresearchgate.net Furthermore, studies on degradable polyurethanes for marine applications have utilized polyols based on poly(propylene glycol), the other component of this compound, demonstrating the versatility of these polyethers in creating erodible surfaces that deter biofouling. researchgate.net

Surfactant and Emulsifier Technologies

The distinct block copolymer structure of this compound, featuring both hydrophobic (propoxylate) and hydrophilic (ethoxylate) segments, imparts amphiphilic properties. This makes it an effective nonionic surfactant.

As a surfactant, this compound excels at reducing the interfacial tension between immiscible phases, making it highly effective in creating and stabilizing emulsions (liquid-liquid dispersions) and other dispersions. The unique block structure provides enhanced emulsification and solubilization capabilities compared to simpler polyols. smolecule.com

In academic and industrial research, these properties are harnessed to formulate complex fluid systems. For instance, in the synthesis of poly(glycerol) microparticles for biomedical applications, this compound can be used in the micro-emulsion process to create stable droplets that act as micro-reactors, leading to the formation of biocompatible polymer particles. nih.gov The ability to tailor the ratio of ethylene (B1197577) oxide to propylene (B89431) oxide (EO/PO ratio) allows for fine-tuning the surfactant's properties to match specific media, whether aqueous, organic, or mixed solvent systems.

A significant challenge in many research formulations, particularly in pharmacology and biotechnology, is the poor aqueous solubility of active compounds or proteins. This compound, and related PEG-containing polymers, are widely researched as solubilizing agents. smolecule.com They can form micelles in aqueous solutions, where the hydrophobic core encapsulates poorly soluble molecules, while the hydrophilic shell ensures the entire structure remains dispersed in water. smolecule.com

Beyond simple solubilization, these polymers can also enhance the stability of biological molecules like proteins and enzymes. The mechanism is thought to involve the formation of a protective layer around the protein, shielding it from denaturation or aggregation. This process, known as PEGylation when specifically involving PEG, can improve the stability and in-vivo performance of protein-based therapeutics. smolecule.com Research on glycerol-based copolyesters for drug delivery has shown that these materials can self-assemble into nanoparticles, providing a stable environment for encapsulated drugs. worktribe.com

Biomedical and Biotechnological Research Applications

The biocompatibility of glycerol and its polyether derivatives has opened up a wide field of research into their use in biomedical and biotechnological applications. These applications leverage the polymer's ability to be engineered for specific interactions within biological systems, without eliciting significant adverse reactions.

Research into glycerol-based polymers for drug delivery is a particularly active area. Polymeric nanoparticles and microparticles formulated from glycerol-based polyesters and polyethers are being investigated as carriers for therapeutic agents. nih.govworktribe.com For example, poly(glycerol) microparticles have been successfully loaded with the antioxidant flavonoid Quercetin, demonstrating their potential as a biocompatible delivery vehicle. nih.gov Similarly, functionalized poly(glycerol-co-ε-caprolactone) copolymers have been developed as depots for the prolonged and controlled release of chemotherapeutic agents, with release profiles extending over several weeks. nih.gov The PEGylation of drug carriers using ethoxylated polymers is a well-established strategy to increase their circulation time in the bloodstream by helping them evade the immune system. mdpi.com

In the field of tissue engineering, elastomers synthesized from glycerol-based monomers are being explored. For example, poly(glycerol-co-sebacate-co-ε-caprolactone) elastomers have been shown to be flexible, robust, and biocompatible. nih.gov Their poor cell-adhesion properties make them promising candidates for use as postoperative adhesion barriers, preventing unwanted tissue connections from forming after surgery. nih.gov

Application as a Solubilizer and Carrier for Hydrophobic Compounds in Biological Systems

The amphiphilic structure of this compound makes it an effective nonionic surfactant capable of increasing the solubility of substances that are typically poorly soluble in water. smolecule.com This is particularly valuable in biological research, where many important molecules are hydrophobic. By encapsulating these compounds, it enhances their delivery and stability in aqueous biological systems. smolecule.com

The mechanism involves the formation of micelles in aqueous solutions when the polymer concentration is above its critical micelle concentration (CMC). smolecule.com The hydrophobic cores of these micelles, formed by the PPO blocks, serve as a reservoir for hydrophobic molecules, while the hydrophilic PEO shell ensures the entire complex remains soluble in water. nih.gov This property is crucial for studying the biological activity of water-insoluble compounds and for applications in drug delivery. smolecule.comnih.gov For instance, related block copolymers like Pluronics have been shown to significantly improve the oral bioavailability of poorly water-soluble drugs by incorporating them into micelles. nih.gov

Table 1: Micellar Properties of a Representative Amphiphilic Block Copolymer

| Property | Description | Value/Range |

|---|---|---|

| Critical Micelle Concentration (CMC) | The concentration at which micelles begin to form. This can be influenced by the ratio of PO to EO content. smolecule.com | 0.1 mg/mL - 0.5 mg/mL smolecule.com |

| Micelle Size (Diameter) | The size of the self-assembled micelles in an aqueous medium, as determined by dynamic light scattering (DLS). smolecule.com | 20–100 nm smolecule.com |

| Drug Loading Capacity | The amount of a water-insoluble drug that can be incorporated into the micellar core. nih.gov | Up to 20-30% by weight nih.gov |

Utility in Protein Purification and Modification Methodologies

In the realm of protein science, this compound and similar polyether compounds are utilized for their ability to interact with and stabilize proteins. They can form a protective layer around protein molecules, enhancing their solubility and stability. This characteristic is leveraged in protein purification techniques. For example, it can be used to selectively precipitate undesired proteins from a solution, allowing for the isolation of the specific protein of interest. smolecule.com

These polymers are also components in aqueous two-phase systems (ATPS), a liquid-liquid extraction method used for the gentle separation and purification of proteins, enzymes, and other biomolecules. The partitioning of molecules between the two immiscible aqueous phases allows for effective separation while maintaining the biological activity of the proteins.

Development of Protein Crystallization Screens

Obtaining high-quality crystals is often the bottleneck in determining the three-dimensional structure of proteins via X-ray crystallography. mdpi.commpg.de this compound, specifically glycerol ethoxylate-co-propoxylate triol, has proven to be a valuable component in protein crystallization screens. mdpi.commpg.de These screens are kits containing a wide array of chemical conditions designed to induce protein crystallization. mdpi.commpg.de

A recently developed 96-well screening kit utilizes ethoxylate-based organic polymers, including glycerol ethoxylate-co-propoxylate triol, as the primary precipitants. mdpi.comresearchgate.net In testing with various proteins, this screen successfully produced crystals, often of higher diffraction quality than those obtained from other commercially available screens. mdpi.commpg.de The success of these polymers as precipitants is attributed to their ability to dehydrate the protein solution in a controlled manner, promoting the formation of an ordered crystal lattice.

Table 2: Protein Crystallization Success Using an Ethoxylate Polymer-Based Screen

| Protein Target | Result | Diffraction Resolution Achieved |

|---|---|---|

| DCCP | Crystals Obtained | 1.6 Å researchgate.net |

| S-25-PT | Crystals Obtained | 2.1 Å researchgate.net |

| BCR-QONP | Crystals Obtained | 2.5 Å researchgate.net |

Exploration in Green Chemistry and Sustainable Systems

The principles of green chemistry encourage the development of products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net this compound and related polyalkylene glycols (PAGs) are being explored for their potential in creating more environmentally friendly technologies. researchgate.netnovvi.com

Components in Eco-Friendly Lubricant Formulations

There is a growing demand for environmentally acceptable lubricants (EALs), particularly for applications where there is a risk of release into sensitive ecosystems. researchgate.netoffshore-technology.com Polyalkylene glycols, the class of polymers to which this compound belongs, are recognized as one of the primary types of base oils for biodegradable lubricants, alongside vegetable oils and synthetic esters. offshore-technology.comepa.gov

PAG-based lubricants offer several advantages, including excellent lubricity, high viscosity indexes, good thermal stability, and low volatility at high temperatures. epa.govmachinerylubrication.com Certain formulations are biodegradable and can be classified as food-grade. machinerylubrication.com Their ability to burn off cleanly without leaving residue makes them suitable for high-temperature applications. machinerylubrication.com The versatility in manufacturing PAGs allows them to be tailored for specific properties like viscosity and solubility, making them suitable for a wide range of applications, from hydraulic fluids to compressor oils. novvi.commachinerylubrication.com

Table 3: Comparison of Lubricant Base Oil Properties

| Base Oil Type | Key Advantages | Key Disadvantages |

|---|---|---|

| Polyalkylene Glycols (PAGs) | High viscosity index, good thermal stability, biodegradable options available, clean burning. machinerylubrication.com | Incompatible with mineral oils and some paints/seals. epa.govlubrication.expert |

| Vegetable Oils | Readily biodegradable, renewable source. novvi.comoffshore-technology.com | Lower oxidative stability compared to synthetics. |

| Synthetic Esters | Good biodegradability, less toxic, can improve low-temperature properties of other oils. offshore-technology.com | Can be more expensive than mineral oils. |

| Petroleum-based Oils | Widely available, established technology. | Poor biodegradability, potential for environmental toxicity. researchgate.netoffshore-technology.com |

Applications in Advanced Cleaning Systems for Art Conservation

The cleaning of artworks is a delicate process that requires the removal of unwanted layers like dirt or degraded varnish without damaging the original materials. cultureelerfgoed.nlresearchgate.net Advanced cleaning systems, such as microemulsions, offer a more controlled and targeted approach compared to traditional organic solvents. researchgate.netresearchgate.net

Microemulsions are thermodynamically stable, transparent mixtures of an oil phase, a water phase, and surfactants. researchgate.net For art conservation, oil-in-water (o/w) microemulsions are particularly useful for removing hydrophobic materials from painted surfaces. researchgate.net The surfactant molecules, which can include block copolymers with structures similar to this compound, form nanosized droplets of a solvent (the "oil" phase) dispersed in water. nih.govresearchgate.net These systems provide a high cleaning efficiency with a reduced amount of solvent, minimizing the risk to both the artwork and the conservator. researchgate.net For instance, silicone-based microemulsions, which may incorporate polymers with ethoxylate/propoxylate chains, are being explored for cleaning sensitive paint surfaces. cultureelerfgoed.nl

Environmental Fate, Degradation Pathways, and Ecotoxicological Assessment Methodologies

Biodegradation Mechanisms and Pathways

The biodegradability of glycerol (B35011) propoxylate-b-ethoxylate is influenced by environmental conditions, particularly the presence or absence of oxygen. The degradation mechanisms differ significantly under aerobic and anaerobic conditions, primarily due to the different metabolic capabilities of the microbial communities involved.

Under aerobic conditions, the primary degradation mechanism for alcohol ethoxylates and similar polyether compounds is believed to be central scission. researchgate.net This process involves the enzymatic cleavage of the ether bond that connects the hydrophobic (glycerol-propoxylate) and hydrophilic (ethoxylate) portions of the molecule.